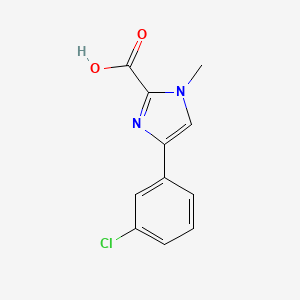
4-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a 3-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a 1,2-diamine and a carboxylic acid derivative.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(3-Chlorophenyl)-1H-imidazole-2-carboxylic acid: Similar structure but lacks the methyl group.
4-(3-Bromophenyl)-1-methyl-1H-imidazole-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
4-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
Uniqueness: 4-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid is unique due to the presence of both the 3-chlorophenyl group and the carboxylic acid group, which confer specific chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-1-methylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-6-9(13-10(14)11(15)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16) |
InChI Key |
ZEHVVSQPQSXFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(=O)O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















